N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)-3-furamide
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Overview
Description
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)-3-furamide, also known as DOF, is a compound that has been extensively studied for its potential pharmacological properties. DOF is a tricyclic compound that belongs to the family of benzodiazepines, which are known for their sedative, anxiolytic, and hypnotic effects.
Scientific Research Applications
Anticancer Properties
This compound has shown promise as an anticancer agent. Researchers have designed, synthesized, and evaluated novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives derived from it. These derivatives exhibit DNA intercalation activities, making them potential candidates for cancer treatment . Specifically:
Antifungal Properties
The compound’s 1,2,4-triazole scaffold has been explored for antifungal applications. Researchers designed derivatives containing oxime ether and cyclopropyl moieties, aiming to inhibit sterol demethylase. Molecular docking studies guided the design process .
Targeting PCAF for Cancer Treatment
The compound’s bioisosteric modification led to the identification of L-45, a potent triazolophthalazine inhibitor of the PCAF bromodomain. This finding suggests a potential therapeutic strategy for cancer treatment .
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to intercalate dna, suggesting that these compounds may also target dna .
Mode of Action
The mode of action of these compounds is likely through DNA intercalation . DNA intercalation involves the insertion of molecules between the base pairs of the DNA helix, which can disrupt the DNA’s normal functioning and lead to cell death. This makes these compounds potential anticancer agents .
Biochemical Pathways
Dna intercalation can affect a variety of cellular processes, including dna replication and transcription, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have been evaluated for their in silico admet profiles .
Result of Action
The result of the action of these compounds is likely the inhibition of cell proliferation. This is suggested by the anti-proliferative evaluations of similar compounds against HepG2, HCT-116, and MCF-7 cells .
properties
IUPAC Name |
3-(1-methylsulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-10(2)17-13(22)8-9-20-14(23)11-6-4-5-7-12(11)21-15(20)18-19-16(21)24-3/h4-7,10H,8-9H2,1-3H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLIZEDDBASJSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(methylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide |
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